N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Description
N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (CAS: 1006342-79-5) is a synthetic compound featuring a hybrid structure combining a tetrahydrobenzothiophene core with a substituted pyrazole moiety. This compound has been studied in medicinal chemistry for its structural uniqueness, though its specific applications remain under investigation .
Properties
CAS No. |
1006342-79-5 |
|---|---|
Molecular Formula |
C16H20ClN3OS |
Molecular Weight |
337.9 g/mol |
IUPAC Name |
N-[3-(4-chloropyrazol-1-yl)-2-methylpropyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H20ClN3OS/c1-11(9-20-10-13(17)8-19-20)7-18-16(21)15-6-12-4-2-3-5-14(12)22-15/h6,8,10-11H,2-5,7,9H2,1H3,(H,18,21) |
InChI Key |
RTHJSUCAGKYEDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(S1)CCCC2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine or chlorine
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Lipophilicity and Bioavailability
- 1006342-79-5 : Moderate logP (~3.2 predicted) due to the tetrahydrobenzothiophene core and chloro-pyrazole group, balancing solubility and membrane penetration.
Electronic and Steric Effects
- The 4-chloro substituent in 1006342-79-5 provides electron withdrawal, stabilizing interactions with enzymatic active sites (e.g., kinases). In contrast, the 4-nitro group in 1006994-26-8 introduces stronger electron withdrawal but may increase oxidative stress in biological systems .
- The bicyclo[2.2.1]heptane in 1052631-19-2 imposes steric constraints, favoring selective binding to rigid protein pockets, unlike the flexible propyl linker in 1006342-79-5 .
Metabolic Stability
- Compounds with difluoromethyl (1006994-26-8) or sulfonamide groups exhibit longer half-lives due to resistance to cytochrome P450 oxidation. In contrast, the tetrahydrobenzothiophene in 1006342-79-5 may undergo ring-opening metabolism .
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